Cas no 928937-04-6 (4-(4-chlorobenzenesulfonyl)piperazine-1-carbaldehyde)

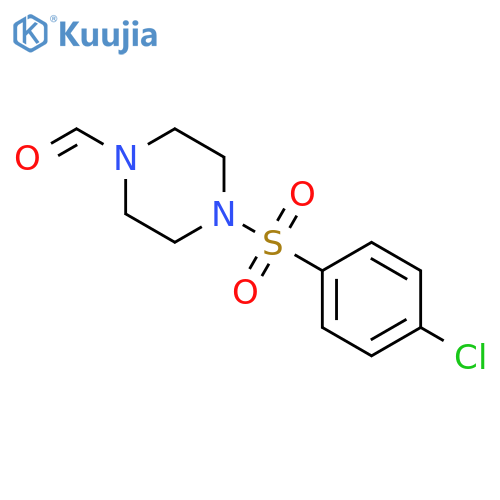

928937-04-6 structure

商品名:4-(4-chlorobenzenesulfonyl)piperazine-1-carbaldehyde

4-(4-chlorobenzenesulfonyl)piperazine-1-carbaldehyde 化学的及び物理的性質

名前と識別子

-

- 4-(4-chlorobenzenesulfonyl)piperazine-1-carbaldehyde

- 928937-04-6

- EN300-110972

- Z53861096

- AKOS004106953

- 4-(4-chlorophenyl)sulfonylpiperazine-1-carbaldehyde

- DMB93704

- G41637

-

- インチ: InChI=1S/C11H13ClN2O3S/c12-10-1-3-11(4-2-10)18(16,17)14-7-5-13(9-15)6-8-14/h1-4,9H,5-8H2

- InChIKey: IRJXXJRNJVPONF-UHFFFAOYSA-N

計算された属性

- せいみつぶんしりょう: 288.0335411Da

- どういたいしつりょう: 288.0335411Da

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 18

- 回転可能化学結合数: 2

- 複雑さ: 380

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1

- トポロジー分子極性表面積: 66.1Ų

4-(4-chlorobenzenesulfonyl)piperazine-1-carbaldehyde 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-110972-0.05g |

4-(4-chlorobenzenesulfonyl)piperazine-1-carbaldehyde |

928937-04-6 | 95.0% | 0.05g |

$81.0 | 2025-02-19 | |

| Enamine | EN300-110972-5.0g |

4-(4-chlorobenzenesulfonyl)piperazine-1-carbaldehyde |

928937-04-6 | 95.0% | 5.0g |

$1240.0 | 2025-02-19 | |

| TRC | C366033-250mg |

4-(4-Chlorobenzenesulfonyl)piperazine-1-carbaldehyde |

928937-04-6 | 250mg |

$ 365.00 | 2022-04-01 | ||

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN13998-5G |

4-(4-chlorobenzenesulfonyl)piperazine-1-carbaldehyde |

928937-04-6 | 95% | 5g |

¥ 6,019.00 | 2023-04-12 | |

| Enamine | EN300-110972-1g |

4-(4-chlorobenzenesulfonyl)piperazine-1-carbaldehyde |

928937-04-6 | 95% | 1g |

$428.0 | 2023-10-27 | |

| Aaron | AR01A1IF-1g |

4-(4-chlorobenzenesulfonyl)piperazine-1-carbaldehyde |

928937-04-6 | 95% | 1g |

$614.00 | 2025-02-08 | |

| Aaron | AR01A1IF-5g |

4-(4-chlorobenzenesulfonyl)piperazine-1-carbaldehyde |

928937-04-6 | 95% | 5g |

$1730.00 | 2023-12-13 | |

| Aaron | AR01A1IF-100mg |

4-(4-chlorobenzenesulfonyl)piperazine-1-carbaldehyde |

928937-04-6 | 95% | 100mg |

$190.00 | 2025-02-08 | |

| Aaron | AR01A1IF-10g |

4-(4-chlorobenzenesulfonyl)piperazine-1-carbaldehyde |

928937-04-6 | 95% | 10g |

$2554.00 | 2023-12-13 | |

| 1PlusChem | 1P01A1A3-5g |

4-(4-chlorobenzenesulfonyl)piperazine-1-carbaldehyde |

928937-04-6 | 95% | 5g |

$1595.00 | 2023-12-15 |

4-(4-chlorobenzenesulfonyl)piperazine-1-carbaldehyde 関連文献

-

Jacek Klaudiusz Pijanka,Ying Yang,Paul Dumas,Sirinart Chio-Srichan,Michel Manfait,Ganesh Dhruvananda Sockalingum Analyst, 2009,134, 1176-1181

-

Shih-Hsuan Hung,Hiroshi Akiba,Osamu Yamamuro,Taisuke Ozaki RSC Adv., 2020,10, 16527-16536

-

C. Pham-Huu,N. Keller,C. Estournès,G. Ehret,M. J. Ledoux Chem. Commun., 2002, 1882-1883

-

Yasuyuki Yokota,Hiroo Miyamoto,Akihito Imanishi,Kouji Inagaki,Ken-ichi Fukui Phys. Chem. Chem. Phys., 2018,20, 6668-6676

-

May C. Copsey,Tristram Chivers Dalton Trans., 2006, 4114-4123

928937-04-6 (4-(4-chlorobenzenesulfonyl)piperazine-1-carbaldehyde) 関連製品

- 1261488-03-2(2-Chloro-4,6-difluorotoluene)

- 2138221-66-4(methyl 6-tert-butyl-2-chloro-5,6,7,8-tetrahydroquinoline-4-carboxylate)

- 1499177-28-4(2-(2-amino-3-ethoxy-3-oxopropyl)sulfanylacetic acid)

- 2287274-76-2([4-Methyl-3-(trifluoromethyl)phenyl]hydrazine;dihydrochloride)

- 1214349-99-1(2-Chloro-5-fluoro-3-(3-fluorophenyl)pyridine)

- 2309474-13-1((4-Cyano-1,1-dioxothian-4-yl)methanesulfonamide)

- 1805936-47-3(Ethyl 4-bromo-2-(difluoromethyl)-5-methylpyridine-3-carboxylate)

- 23985-53-7(3-hydroxy-2,3-dimethylbutanoic acid)

- 184163-55-1(2-Fluoro-5-hydrazinylbenzoic acid)

- 1356113-93-3(3-(4-Carbamoyl-piperazin-1-yl)-3-oxo-propionic acid hydrochloride)

推奨される供給者

Amadis Chemical Company Limited

(CAS:928937-04-6)4-(4-chlorobenzenesulfonyl)piperazine-1-carbaldehyde

清らかである:99%/99%

はかる:1g/5g

価格 ($):440.0/857.0